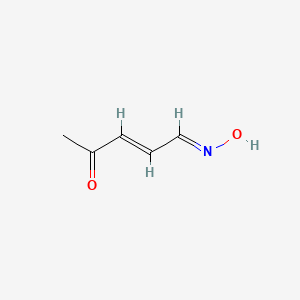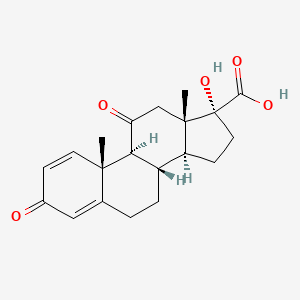
Solvent Yellow 21
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Solvent Yellow 21 is an organic compound widely used as a dye in various industries. It is known for its bright yellow color and excellent solubility in organic solvents such as ethanol and ethylene glycol ether. The chemical formula of this compound is C34H25CrN8O6, and it is often used in applications requiring high light and heat fastness .
作用机制
Target of Action
Acid Yellow 121 is primarily used as a dye . Its primary targets would be the materials it is intended to color, such as textiles, plastics, and other substrates. The role of these targets is to absorb the dye and exhibit the desired color .
Mode of Action
The compound interacts with its targets through physical and chemical processes. It binds to the material’s surface, resulting in a change in the material’s color . The exact nature of this interaction depends on the specific characteristics of the target material.
Biochemical Pathways
Its primary function is to impart color to various substrates .
Pharmacokinetics
Like other dyes, it is likely to have low bioavailability due to its large molecular size and complex structure .
Result of Action
The primary result of Acid Yellow 121’s action is the imparting of color to the target material. This can enhance the aesthetic appeal of the material, or serve functional purposes such as marking or identification .
Action Environment
The efficacy and stability of Acid Yellow 121 can be influenced by various environmental factors. For example, exposure to light, heat, or certain chemicals can potentially degrade the dye and reduce its coloring effect . Therefore, appropriate storage and handling conditions are important for maintaining its effectiveness.
准备方法
Synthetic Routes and Reaction Conditions
Solvent Yellow 21 is typically synthesized through a series of reactions involving diazotization and coupling. The process begins with the diazotization of o-aminobenzoic acid in the presence of hydrochloric acid and sodium nitrite. The resulting diazonium salt is then coupled with 1-phenyl-3-methyl-5-pyrazolone to form a monoazo dye. This dye is further complexed with chromium formate to produce the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The diazotization reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt. The coupling reaction is performed at slightly elevated temperatures (20-30°C) to facilitate the formation of the azo compound. The complexation with chromium formate is conducted at higher temperatures (90-95°C) to ensure complete reaction and high yield .
化学反应分析
Types of Reactions
Solvent Yellow 21 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: Reduction reactions can lead to the breakdown of the azo bond, resulting in the formation of amines.
Substitution: The azo group in this compound can participate in substitution reactions, where the azo bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Chromium oxides and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted azo compounds depending on the nucleophile used.
科学研究应用
Solvent Yellow 21 has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological samples under a microscope.
Medicine: Utilized in the development of diagnostic assays and imaging techniques.
相似化合物的比较
Solvent Yellow 21 is part of a broader class of azo dyes, which are characterized by the presence of one or more azo groups (R-N=N-R’). Similar compounds include:
Solvent Yellow 7: An orange-colored azo dye with similar applications but different solubility properties.
Solvent Yellow 33: Known for its use in food coloring and has different stability characteristics.
Solvent Yellow 124: Used in fuel marking and has distinct chemical properties compared to this compound.
Uniqueness
This compound is unique due to its high solubility in organic solvents, excellent light and heat fastness, and ability to form stable metal complexes. These properties make it particularly suitable for applications requiring durable and vibrant coloration .
属性
CAS 编号 |
5601-29-6 |
|---|---|
分子式 |
C34H25CrN8O6 |
分子量 |
693.6 g/mol |
IUPAC 名称 |
chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/2C17H14N4O3.Cr/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;/h2*2-10H,1H3,(H2,18,20,22,23,24);/q;;+3/p-3 |
InChI 键 |
IQYUUFHALJUMDY-UHFFFAOYSA-K |
SMILES |
[H+].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.[Cr+3] |
规范 SMILES |
[H+].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=CC=CC=C3C(=O)[O-].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=CC=CC=C3C(=O)[O-].[Cr+3] |
同义词 |
Acid Yellow 59; hydrogen bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-); CI 18690; Acid Yellow 121; Chromate(1-), bis2-4,5-dihydro-3-methyl-5-(oxo-.kappa.O)-1-phenyl-1H-pyrazol-4-ylazo-.kappa.N1benzoato(2-)-.ka |
产品来源 |
United States |
Q1: What is significant about the synthesis method described in the research for C.I. Solvent Yellow 21?
A: The research presents a cleaner method for synthesizing C.I. This compound. [] Instead of using dimethylformamide (DMF) as the solvent during the chromium complexation step, the researchers used a mixture of water and triethanolamine (H2O: (HOCH2CH2)3N=4.5:1). This alternative is considered more environmentally friendly as DMF can be harmful. The synthesized dye was analyzed and the main impurity identified was a 1:1 chromium complex dye.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one](/img/structure/B1141447.png)
![(R)-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B1141451.png)


